Methyl 3,4-dibromo-5-fluorobenzoate chemical structure and properties
Methyl 3,4-dibromo-5-fluorobenzoate chemical structure and properties
An In-Depth Technical Guide to Methyl 3,4-dibromo-5-fluorobenzoate: Synthesis, Characterization, and Applications
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these, polyhalogenated aromatic compounds, particularly those incorporating fluorine, represent a class of exceptionally valuable building blocks.[1] The presence of multiple halogen atoms provides a rich toolkit for synthetic chemists, offering reactive handles for sophisticated molecular construction through reactions like palladium-catalyzed cross-couplings.[2] The differential reactivity between halogens (e.g., bromine vs. fluorine) on the same aromatic core allows for regioselective synthesis, a critical capability for building the complex architectures required for biologically active molecules.[2]
The incorporation of fluorine, in particular, can dramatically alter a molecule's physicochemical and biological properties.[1] Its high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated compounds highly sought after in medicinal chemistry.[1][3]
This technical guide provides a comprehensive overview of Methyl 3,4-dibromo-5-fluorobenzoate, a highly functionalized and versatile, albeit specific, chemical intermediate. While not extensively documented in public literature, its structure suggests immense potential. This document will therefore focus on its deduced properties, a proposed synthetic strategy grounded in established chemical principles, methods for its characterization, and its potential applications as a key intermediate in advanced organic synthesis.
Molecular Structure and Physicochemical Properties
Chemical Structure and Identifiers
Methyl 3,4-dibromo-5-fluorobenzoate is a polysubstituted aromatic ester. The molecule consists of a benzene ring substituted with two bromine atoms at positions 3 and 4, a fluorine atom at position 5, and a methyl ester group at position 1. This specific substitution pattern makes it a unique building block for further chemical elaboration.
Diagram: Chemical Structure of Methyl 3,4-dibromo-5-fluorobenzoate
Caption: Chemical structure of Methyl 3,4-dibromo-5-fluorobenzoate.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Methyl 3,4-dibromo-5-fluorobenzoate | - |
| Molecular Formula | C₈H₅Br₂FO₂ | Calculated |
| Molecular Weight | 311.93 g/mol | Calculated |
| CAS Number | Not available | - |
| InChI | InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | Calculated |
| InChIKey | YZFPFQVDBBEJSP-UHFFFAOYSA-N | Calculated |
| SMILES | COC(=O)C1=CC(=C(C(=C1)F)Br)Br | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy[4][5] |
| Melting Point | Estimated >100 °C | Analogy[4][5][6] |
| Solubility | Insoluble in water; soluble in organic solvents | Analogy[7][8] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 3,4-dibromo-5-fluorobenzoate requires precise control over the regioselective installation of three different halogen atoms and an ester functionality. The primary challenge lies in directing the two bromine atoms to the C3 and C4 positions.
Retrosynthetic Analysis and Strategy
A logical synthetic approach starts from a more readily available precursor, such as 3-bromo-5-fluorobenzoic acid. The synthesis would involve two key transformations:
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester. This is a standard transformation that protects the acid and can be accomplished under mild conditions.
-
Regioselective Bromination: Introduction of a second bromine atom at the C4 position. The success of this step depends on the directing effects of the substituents already on the ring (F, Br, and COOCH₃). Both the fluorine and the existing bromine are ortho-, para-directing, while the methyl ester group is meta-directing. Their combined influence must be carefully considered to achieve the desired C4 bromination.
Diagram: Proposed Synthetic Workflow
Caption: Logical workflow for the synthesis of Methyl 3,4-dibromo-5-fluorobenzoate.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on established procedures for esterification and aromatic bromination.[9][10]
Objective: To synthesize Methyl 3,4-dibromo-5-fluorobenzoate from 3-bromo-5-fluorobenzoic acid.
Part A: Esterification
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-fluorobenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Reagents: Add anhydrous methanol (50 mL). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing drives the equilibrium towards the product by removing water.
-
-
Workup: Cool the reaction to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-bromo-5-fluorobenzoate. The product can be used in the next step without further purification if it is of sufficient purity.
Part B: Regioselective Bromination
-
Setup: In a dry three-neck flask under a nitrogen atmosphere, dissolve the crude Methyl 3-bromo-5-fluorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Reagents: Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) bromide, 1.1 equivalents). Cool the mixture in an ice bath to 0 °C.
-
Bromination: Add bromine (1.1 equivalents) dropwise over 30 minutes.
-
Causality: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br+") that is necessary for aromatic substitution. The reaction is performed at low temperature to control the reaction rate and improve selectivity.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-cold water to quench the catalyst.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with sodium thiosulfate solution to remove excess bromine, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Methyl 3,4-dibromo-5-fluorobenzoate.
Spectroscopic Characterization
Confirming the identity and purity of the final product is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[2]
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C2 and C6 positions. Each signal would appear as a doublet or doublet of doublets due to coupling with the adjacent fluorine atom and potentially long-range proton-proton coupling. A sharp singlet around 3.9 ppm would correspond to the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The signals for the carbon atoms attached to fluorine (C5) and those in its vicinity (C4, C6) will exhibit characteristic splitting (C-F coupling).
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing clear evidence of the fluorine atom's presence.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the calculated molecular weight. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) in a 1:2:1 intensity ratio, confirming the presence of two bromine atoms.
Applications in Research and Development
Methyl 3,4-dibromo-5-fluorobenzoate is a highly valuable intermediate precisely because of its dense and strategically placed functionalization.
-
Versatile Cross-Coupling Handle: The two C-Br bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The potential for differential reactivity between the C3-Br and C4-Br bonds, or between the C-Br bonds and a potential triflate group introduced elsewhere, allows for the sequential and controlled construction of complex molecular scaffolds.
-
Pharmaceutical and Agrochemical Synthesis: Fluorinated benzoic acids and their derivatives are privileged structures in medicinal and agricultural chemistry.[1][3] They are key components in the development of anti-inflammatory agents, anticancer therapies, cardiovascular drugs, and potent herbicides.[3][5][11] This building block could be used to synthesize novel analogues of existing drugs or to create entirely new classes of bioactive molecules where the dibromo-fluoro substitution pattern is critical for target binding or pharmacokinetic properties.[3]
-
Materials Science: Aromatic dihalides are used as monomers in the synthesis of high-performance polymers. The unique electronic properties imparted by the fluorine and bromine atoms could be exploited to create materials with enhanced thermal stability, specific electronic properties, or improved flame resistance.[5]
Safety, Handling, and Disposal
Halogenated aromatic compounds require careful handling due to their potential toxicity and environmental persistence.[12][13]
Toxicological Profile
While specific data for this compound is unavailable, the class of halogenated aromatic hydrocarbons is associated with a range of health effects, including skin irritation, liver dysfunction, and potential carcinogenic effects upon chronic exposure.[14][15] Exposure can occur through inhalation, skin contact, or ingestion.[14]
Personal Protective Equipment (PPE) and Handling
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield | Protects against splashes of the compound and solvents.[12] |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber) | Prevents skin absorption. Glove material should be chosen based on the solvents used.[12] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood | Minimizes inhalation of volatile organic compounds and fine powders.[12][16] |
| Skin and Body Protection | A buttoned lab coat and appropriate clothing (long pants, closed-toe shoes) | Protects skin from accidental contact.[16] |
Handling Procedures:
-
Always handle Methyl 3,4-dibromo-5-fluorobenzoate inside a chemical fume hood.[12]
-
Avoid creating dust or aerosols.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.[16]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]
-
Disposal: All waste containing this compound, including empty containers and contaminated lab materials, must be treated as hazardous waste.[12] Dispose of it in designated, labeled hazardous waste containers according to institutional and local environmental regulations.[16]
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